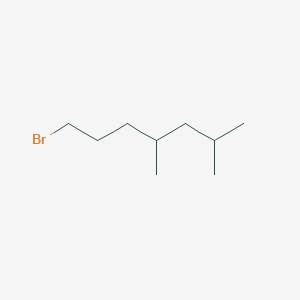
1-Bromo-4,6-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,6-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a bromine atom attached to the first carbon of a heptane chain, which also has methyl groups attached to the fourth and sixth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,6-dimethylheptane can be synthesized through the bromination of 4,6-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,6-dimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major products are alkenes, such as 4,6-dimethylhept-1-ene.
Scientific Research Applications
1-Bromo-4,6-dimethylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: While specific applications in biology and medicine are less common, alkyl halides like this compound can be used in the development of pharmaceuticals and biologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-4,6-dimethylheptane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond.
Comparison with Similar Compounds
- 1-Bromo-3-methylbutane
- 1-Bromo-2,2-dimethylpropane
- 1-Bromo-4-methylpentane
Comparison: 1-Bromo-4,6-dimethylheptane is unique due to its specific substitution pattern and the presence of two methyl groups on the heptane chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity profiles and selectivity in chemical reactions.
Properties
CAS No. |
5470-78-0 |
|---|---|
Molecular Formula |
C9H19Br |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-4,6-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
NCQXIMABZKXPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


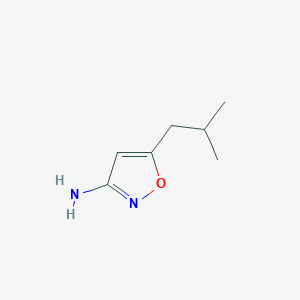
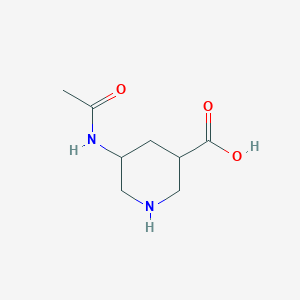
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
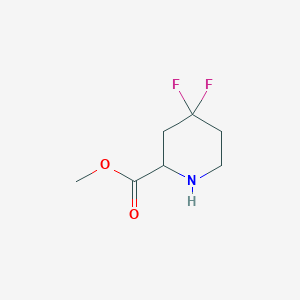

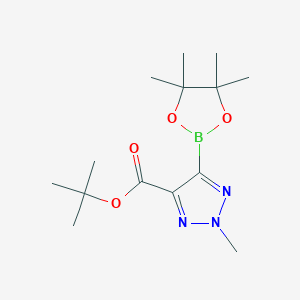
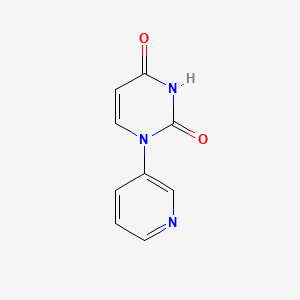
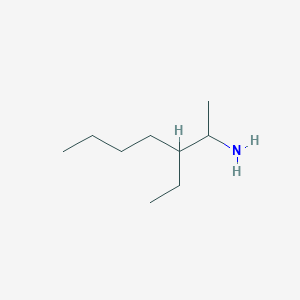
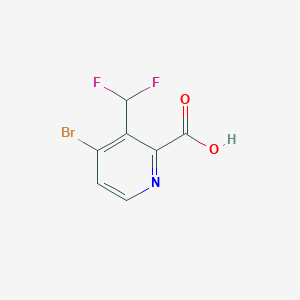

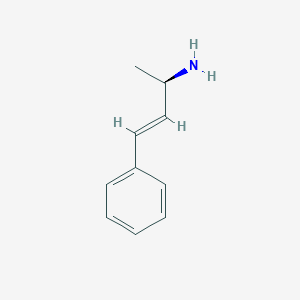
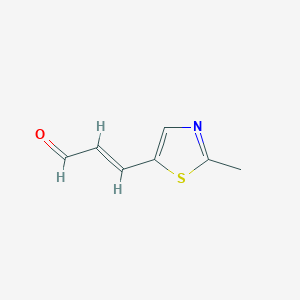
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
